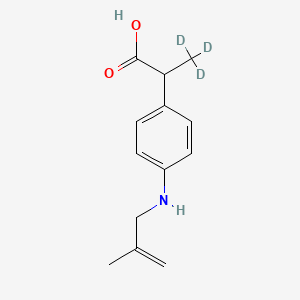![molecular formula C21H21N3O5 B589494 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 CAS No. 1329838-35-8](/img/new.no-structure.jpg)
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 is a synthetic compound characterized by its complex structure, which includes a phthalimido group, a morpholinone ring, and a deuterium label
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 typically involves multiple steps:
Formation of the Phthalimido Intermediate: The initial step involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimido intermediate.
Hydroxylation: The intermediate undergoes hydroxylation to introduce the hydroxy group at the desired position.
Coupling with Phenylamine: The hydroxylated intermediate is then coupled with phenylamine under controlled conditions to form the desired amine linkage.
Morpholinone Ring Formation: The final step involves the formation of the morpholinone ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The phthalimido group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) are employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing reaction pathways and studying reaction mechanisms.
Biology: Employed in the study of enzyme interactions and metabolic pathways due to its labeled nature.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the synthesis of complex molecules and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium label allows for detailed studies of these interactions using techniques like nuclear magnetic resonance (NMR) spectroscopy. The compound’s effects are mediated through its binding to these targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d3
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone: (unlabeled)
Uniqueness
The deuterium label in 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 provides unique advantages in research, such as enhanced stability and the ability to trace the compound in complex biological systems. This makes it particularly valuable for detailed mechanistic studies and in applications where precise tracking of the compound is essential.
Propriétés
Numéro CAS |
1329838-35-8 |
|---|---|
Formule moléculaire |
C21H21N3O5 |
Poids moléculaire |
399.439 |
Nom IUPAC |
2-[(2R)-2-hydroxy-3-[2,3,5,6-tetradeuterio-4-(3-oxomorpholin-4-yl)anilino]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H21N3O5/c25-16(12-24-20(27)17-3-1-2-4-18(17)21(24)28)11-22-14-5-7-15(8-6-14)23-9-10-29-13-19(23)26/h1-8,16,22,25H,9-13H2/t16-/m1/s1/i5D,6D,7D,8D |
Clé InChI |
CKFVSMPWXAASIQ-UHGWFWFDSA-N |
SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NCC(CN3C(=O)C4=CC=CC=C4C3=O)O |
Synonymes |
2-[(2R)-2-Hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-1H-isoindole-1,3(2H)-dione-d4; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(1R)-1-aminoethyl]-2-methoxyphenol](/img/structure/B589419.png)






